molecular formula C8H4BrF2NO B1459061 5-Bromo-2-(difluoromethoxy)benzonitrile CAS No. 1261859-60-2

5-Bromo-2-(difluoromethoxy)benzonitrile

Cat. No. B1459061
CAS RN: 1261859-60-2
M. Wt: 248.02 g/mol
InChI Key: NRSLKAXETGPAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H4BrF2NO . It is a benzonitrile derivative . The molecule contains a total of 17 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(difluoromethoxy)benzonitrile includes a six-membered aromatic ring with a bromine atom at the 5th position and a difluoromethoxy group at the 2nd position . The molecule also contains a nitrile group attached to the aromatic ring .

Scientific Research Applications

OLED Applications

5-Bromo-2-(difluoromethoxy)benzonitrile: may serve as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications. TADF dyes like 2-phenoxazine-5-acridine-benzonitrile are synthesized from similar bromo-fluorobenzonitriles and are used in OLEDs for their efficient electroluminescence .

Pharmaceutical Applications

Compounds with difluoromethoxy groups, such as 5-Bromo-2-(difluoromethoxy)benzonitrile , are often found in pharmaceuticals. For instance, Lumacaftor, a medication used for treating cystic fibrosis, contains a difluorobenzo[d][1,3]dioxole unit which is structurally related to difluoromethoxybenzonitriles .

Availability for Research

This compound is available from various suppliers for scientific research needs, indicating its potential use in various experimental and developmental applications .

Safety and Hazards

Safety information for 5-Bromo-2-(difluoromethoxy)benzonitrile indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . It should be used in a well-ventilated area and kept away from moisture . When handling, eating, drinking, or smoking should be avoided . The containers should be kept securely sealed when not in use .

properties

IUPAC Name

5-bromo-2-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSLKAXETGPAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium chloro(difluoro)acetate (9.62 g, 63.1 mmol) and cesium carbonate (12.3 g, 37.9 mmol) were added to a mixed solution of 5-bromo-2-hydroxybenzonitrile (5.00 g, 25.2 mmol) in DMF (50 mL) and water (5 mL), and the mixture was stirred at 100° C. for 30 minutes. Water was added to the reaction solution, followed by extraction with ethyl acetate. The obtained organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-98/2] to obtain the title compound (3.83 g, yield: 61%).
Quantity
9.62 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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